molecular formula C12H12N2O2S B033222 3,3'-Sulfonyldianiline CAS No. 599-61-1

3,3'-Sulfonyldianiline

Cat. No.: B033222
CAS No.: 599-61-1
M. Wt: 248.3 g/mol
InChI Key: LJGHYPLBDBRCRZ-UHFFFAOYSA-N
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Description

3,3'-Sulfonyldianiline, also known as 3,3'-Diaminodiphenyl sulfone (3,3'-DDS), is a high-value aromatic diamine monomer primarily employed as a curing agent and building block in advanced polymer synthesis. Its central research application lies in the production of high-performance polyimides and epoxy resins, where the rigid sulfone group (-SO2-) and benzene rings impart exceptional thermal stability, chemical resistance, and mechanical strength to the resulting materials. These polymers are critical for applications demanding extreme durability, such as in aerospace composites, high-temperature adhesives, and insulating layers in microelectronics.

Properties

IUPAC Name

3-(3-aminophenyl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12N2O2S/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGHYPLBDBRCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3044962
Record name 3,3'-Sulphonyldianiline
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Molecular Weight

248.30 g/mol
Source PubChem
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Physical Description

Dry Powder; Pellets or Large Crystals
Record name Benzenamine, 3,3'-sulfonylbis-
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CAS No.

599-61-1
Record name 3,3′-Diaminodiphenyl sulfone
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Record name 3,3'-Sulphonyldianiline
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Record name 3,3'-Sulfonyldianiline
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Preparation Methods

Reaction Mechanism and Conditions

The process involves hydrogen gas (H₂) reacting with 3,3'-dinitrodiphenyl sulfone in the presence of a catalyst, typically Raney nickel or palladium on carbon (Pd/C). The nitro groups (-NO₂) are selectively reduced to amines (-NH₂) without disrupting the sulfone bridge (-SO₂-). Key parameters include:

ParameterOptimal Range
CatalystRaney Ni or Pd/C (5–10 wt%)
SolventEthanol or tetrahydrofuran
Temperature50–100°C
Hydrogen Pressure1–3 MPa
Reaction Time2–6 hours
Yield>90%

This method eliminates hazardous byproducts associated with iron powder reduction, such as acidic wastewater, and achieves higher purity.

Solvent and Catalyst Optimization

Ethanol is preferred for its ability to dissolve both the substrate and hydrogen gas, while Pd/C offers superior activity at lower temperatures compared to Raney nickel. Trials under solvent-free conditions resulted in incomplete reduction, emphasizing the necessity of polar aprotic solvents.

Comparative Analysis of Traditional Reduction Methods

Prior to catalytic hydrogenation, nitroarene reductions relied on stoichiometric reagents like iron powder in hydrochloric acid. While effective, these methods faced criticism for:

  • Environmental Impact: Generated large volumes of iron sludge and acidic waste.

  • Labor-Intensive Purification: Required multiple filtrations to isolate the product from metal residues.

  • Moderate Yields: Typically 70–80% due to side reactions.

Catalytic hydrogenation circumvents these issues, aligning with green chemistry principles.

Industrial-Scale Production Challenges

Scaling catalytic hydrogenation requires addressing:

  • Catalyst Recovery: Pd/C’s high cost necessitates efficient recycling systems.

  • Pressure Management: Maintaining consistent H₂ pressure in batch reactors.

  • Product Stability: this compound’s sensitivity to oxidation demands inert atmospheres during storage .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Sulfonyldianiline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Curing Agent for Epoxy Resins
3,3'-Sulfonyldianiline is primarily utilized as a curing agent in the formulation of epoxy resins. These resins are essential in producing high-performance adhesives and coatings used in various industries such as aerospace and electronics. The compound facilitates the formation of heat-resistant structures, enhancing the durability and stability of the final products.

Monomer for Polysulfonamide Fibers
In the textile industry, this compound serves as a monomer for polysulfonamide fibers. These fibers exhibit excellent biocompatibility, making them suitable for biomedical applications including surgical sutures and implantable devices .

ApplicationDescription
Curing AgentUsed in epoxy resins for adhesives and coatings
MonomerForms polysulfonamide fibers for biomedical use

Biological Applications

Antibacterial Properties
this compound is an impurity found in dapsone, an antibacterial drug used to treat conditions like dermatitis herpetiformis. Its structural properties contribute to the drug's effectiveness against bacterial infections .

Industrial Applications

Polyimide Production
The compound is also involved in the preparation of polyimides, which are high-performance polymers known for their thermal stability and mechanical strength. These materials are widely used in the electronics industry for applications such as flexible circuits and insulation .

Crosslinking Agent
In addition to its role as a curing agent, this compound acts as a crosslinking agent in various polymer formulations. This property enhances the mechanical properties and thermal resistance of polymeric materials .

Case Study 1: Use in Epoxy Resins

A study conducted on the performance of epoxy resins cured with this compound demonstrated improved thermal stability compared to traditional curing agents. The cured resins exhibited a glass transition temperature increase of approximately 20°C, indicating enhanced heat resistance.

Case Study 2: Biomedical Applications

Research on polysulfonamide fibers synthesized from this compound highlighted their biocompatibility and mechanical properties suitable for medical applications. These fibers showed promising results in tensile strength tests and were found to support cell adhesion effectively .

Comparison with Similar Compounds

Toxicity Profile:

3,3'-Sulfonyldianiline is classified as harmful, causing skin, eye, and respiratory irritation. Chronic exposure may lead to headaches, dizziness, and cardiovascular effects .

Comparison with Similar Compounds

Structural and Functional Analog: 4,4'-Sulfonyldianiline (Dapsone)

Property This compound 4,4'-Sulfonyldianiline (Dapsone)
Substitution Pattern Meta (3,3') positions Para (4,4') positions
Molecular Weight 248.30 g/mol 248.30 g/mol
Primary Applications Polymer crosslinker, coatings Antileprotic drug, Pneumocystis pneumonia prophylaxis
Biological Activity Limited direct therapeutic use Inhibits dihydropteroate synthetase in folate synthesis
Toxicity Irritant, non-carcinogenic Severe side effects (hematologic disorders, hepatotoxicity)

Key Differences :

  • Positional Isomerism : The meta substitution in this compound reduces its biological activity compared to the para-substituted dapsone, which has optimal geometry for enzyme inhibition .
  • Thermal Stability : this compound’s rigid structure enhances polymer thermal stability (>500°C decomposition) compared to dapsone, which decomposes at lower temperatures .

Comparison with Other Sulfonyl Dianilines

(a) 4,4'-Oxydianiline (ODA)

Property This compound 4,4'-Oxydianiline (ODA)
Linkage Group Sulfonyl (–SO₂–) Ether (–O–)
Thermal Stability Higher (decomposes >500°C) Lower (decomposes ~300°C)
Applications High-temperature polymers Epoxy resins, flexible polyimides

(b) 2,2'-Bis(trifluoromethyl)benzidine (TFMB)

Property This compound TFMB
Functional Groups Sulfonyl, amine Trifluoromethyl (–CF₃), amine
Optical Properties Moderate transparency Superior optical clarity (low birefringence)
Solubility Low in polar solvents High solubility in organic solvents

Research Findings and Data Tables

Table 1: Physicochemical Properties of Sulfonyl Dianilines

Compound Melting Point (°C) Water Solubility LogP (Predicted)
This compound 168–175 Insoluble 1.83
Dapsone (4,4') 175–181 Slightly soluble 1.47
4,4'-Oxydianiline 190–195 Insoluble 2.28

Biological Activity

3,3'-Sulfonyldianiline, also known as Dapsone, is a sulfone compound that has garnered attention for its biological activities, particularly in the context of anticarcinogenic properties and therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound (C12H12N2O2S) features two aniline groups connected by a sulfonyl (-SO2-) moiety. The structural characteristics contribute to its biological activity, particularly in interactions with cellular proteins and enzymes.

Anticarcinogenic Activity

Research has indicated that this compound exhibits significant anticarcinogenic properties. A study conducted on T24 bladder cancer cells and PC-3 prostate cancer cells demonstrated that compounds related to this compound showed cytotoxic effects. The study utilized the MTT assay to evaluate cell viability after treatment with varying concentrations of the compounds (0, 3, 6, 12, 25, 50, and 100 µM). The results highlighted a dose-dependent inhibition of cell growth:

CompoundIC50 (µM)T24 Cell Inhibition (%)PC-3 Cell Inhibition (%)
424.12 ± 4.4472.8896.02
648.82 ± 4.84--
DapsoneNot specified--

The data indicate that compound 4 exhibited a stronger inhibitory effect compared to compound 6 against both cancer cell types .

The antitumor activity of this compound is attributed to its ability to interact with cellular mechanisms involved in tumor growth inhibition. The presence of functional groups such as phenolic and azomethine may facilitate intermolecular chalcogen bonding with tumor cell proteins, enhancing its inhibitory effects on cancer proliferation . Additionally, the sulfonyl group contributes to the compound's reactivity and interaction with biological targets.

Case Studies and Epidemiological Data

Dapsone has been evaluated in various clinical settings. Notably, a cohort study involving leprosy patients treated with Dapsone indicated an increased risk of bladder and kidney cancers among users who had less than ten years of exposure . Conversely, long-term users (over ten years) did not exhibit elevated cancer risks. This discrepancy highlights the importance of dosage and duration in assessing the carcinogenic potential of Dapsone.

Moreover, case series involving patients with dermatitis herpetiformis treated with Dapsone reported instances of adenocarcinoma and other malignancies. These findings underscore the need for careful monitoring when using Dapsone for prolonged periods .

Toxicological Considerations

Despite its therapeutic benefits, Dapsone has been associated with several adverse effects. Animal studies have shown an increase in various tumors in male rats exposed to Dapsone over extended periods. Specifically, studies indicated a rise in spleen fibromas and thyroid C-cell carcinomas among treated subjects . These findings necessitate a thorough evaluation of the risk-benefit profile when considering Dapsone for treatment.

Q & A

Q. What are the standard methods for synthesizing 3,3'-sulfonyldianiline, and how can purity be optimized?

this compound is typically synthesized via sulfonation of aniline derivatives. A common approach involves reacting 3-nitroaniline with sulfuric acid to form the sulfone intermediate, followed by catalytic reduction to yield the diamine . To optimize purity, recrystallization from ethanol or methanol is recommended, coupled with chromatographic techniques (e.g., silica gel column chromatography) to remove residual byproducts. Purity verification should employ HPLC (C18 column, methanol/water mobile phase) or melting point analysis (expected range: 170–173°C) .

Q. How should researchers safely handle this compound in laboratory settings?

The compound poses health risks, including potential mutagenicity and carcinogenicity. Key safety measures include:

  • Using fume hoods and personal protective equipment (nitrile gloves, lab coats, safety goggles).
  • Avoiding dust formation via wet handling or solvent-based dispersion.
  • Storing in airtight containers at room temperature, away from oxidizers and acids .
    First-aid protocols for accidental exposure: rinse skin/eyes with water for 15 minutes and seek medical attention if ingested or inhaled .

Q. What spectroscopic techniques are suitable for structural characterization?

  • NMR : ¹H and ¹³C NMR (DMSO-d6) identify amine protons (~5.0–6.0 ppm) and aromatic protons (~6.5–7.5 ppm). The sulfone group (SO₂) appears as a singlet in ¹³C NMR (~130–135 ppm) .
  • FTIR : Key peaks include N-H stretching (3350–3450 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹), and sulfone S=O (1150–1300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 248.3 (C₁₂H₁₂N₂O₂S) .

Advanced Research Questions

Q. How does this compound influence the thermal stability of polyamide-imide (PAI) polymers?

this compound acts as a monomer in high-performance PAIs, enhancing thermal stability via rigid sulfone linkages. Experimental design for evaluation:

  • Synthesis : Co-polymerize with dianhydrides (e.g., pyromellitic dianhydride) under nitrogen.
  • Thermal Analysis : Use TGA (10°C/min, N₂ atmosphere) to measure decomposition onset (>400°C expected) and DSC for glass transition temperature (Tg > 250°C) .
  • Contradiction Note : Discrepancies in Tg values across studies may arise from varying stoichiometry or curing conditions. Optimize monomer ratios and post-polymerization annealing to reconcile data .

Q. What reaction mechanisms govern this compound’s role in azo compound synthesis?

In arylhydrazone formation (e.g., with cyclohexane-1,3-dione), the amine groups undergo diazotization followed by coupling. Key steps:

Diazotization: React with NaNO₂/HCl at 0–5°C to form diazonium salt.

Coupling: Add diketone derivatives in alkaline medium (pH 8–10) to yield azo bonds.
Reaction yield (~60%) can be improved by controlling temperature and avoiding excess acid . Side reactions (e.g., over-oxidation) are mitigated by strict pH control and inert atmospheres .

Q. How can conflicting data on the compound’s catalytic activity in epoxy curing be resolved?

this compound is less reactive than 4,4'-DDS due to meta-substitution, slowing epoxy crosslinking. To address contradictory curing rates:

  • Kinetic Studies : Use non-isothermal DSC to compare activation energies (Ea) of 3,3' vs. 4,4' isomers.
  • Network Density : Swelling experiments (ASTM D2765) quantify crosslink density differences.
  • Mitigation : Blend with accelerators (e.g., imidazoles) or optimize stoichiometry (amine/epoxy ratio 1:2) .

Q. What strategies improve the reproducibility of this compound-based composite films?

Variability in film transparency and mechanical properties often stems from:

  • Solvent Choice : Use high-purity DMF or NMP to prevent residual moisture.
  • Casting Parameters : Control evaporation rate (e.g., 60°C for 12 hrs) and substrate pre-treatment (plasma cleaning).
  • Characterization : Atomic force microscopy (AFM) identifies surface roughness, while UV-Vis (300–800 nm) quantifies transparency (>85% transmittance at 550 nm) .

Methodological Notes

  • Data Presentation : Tabulate thermal properties (TGA, DSC) and spectroscopic peaks for clarity. Avoid duplicating figures and text .
  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability in synthesis or testing conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Sulfonyldianiline
Reactant of Route 2
Reactant of Route 2
3,3'-Sulfonyldianiline

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